
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-hydroxytryptamine typically involves the methylation of 5-hydroxytryptamine (serotonin). One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-Methyl-5-hydroxytryptamine are not widely documented, the general approach would involve large-scale methylation reactions with appropriate safety and purity controls. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: 2-Methyl-5-hydroxytryptamine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine derivatives under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4 and 7.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated tryptamine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-hydroxytryptamine has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of serotonin receptor agonists.
Biology: The compound is employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Research into its potential antidepressant effects and its role in modulating serotonin receptors.
Industry: Potential applications in the development of pharmaceuticals targeting serotonin receptors.
Mecanismo De Acción
2-Methyl-5-hydroxytryptamine exerts its effects primarily through its action as a full agonist at the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as sodium and calcium into the cell. This leads to depolarization and the initiation of various intracellular signaling pathways. The compound’s interaction with the 5-HT3 receptor is responsible for its potential antidepressant and anxiolytic effects .
Similar Compounds:
5-Hydroxytryptamine (Serotonin): The primary neurotransmitter related to 2-Methyl-5-hydroxytryptamine.
5-Methoxytryptamine: Another tryptamine derivative with similar receptor binding properties.
α-Methyl-5-hydroxytryptamine: A compound with structural similarities and similar receptor activity.
Uniqueness: 2-Methyl-5-hydroxytryptamine is unique due to its selective agonist activity at the 5-HT3 receptor, which distinguishes it from other tryptamine derivatives that may have broader or different receptor affinities .
Propiedades
Número CAS |
102617-04-9 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
[4-(2-methylphenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-5-6-10-21(17)23-11-13-24(14-12-23)22(25)20-15-18(20)16-26-19-8-3-2-4-9-19/h2-10,18,20H,11-16H2,1H3/t18-,20+/m0/s1 |
Clave InChI |
PMXTYGZLJXSQSH-AZUAARDMSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3COC4=CC=CC=C4 |
Otros números CAS |
102617-04-9 |
Sinónimos |
Piperazine, 1-(2-methylphenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbon yl)-, trans- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



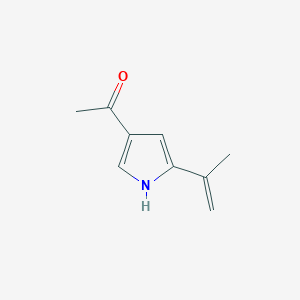
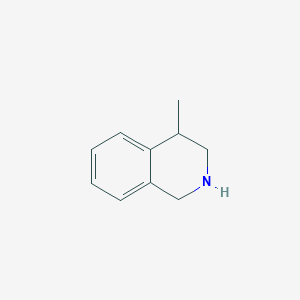

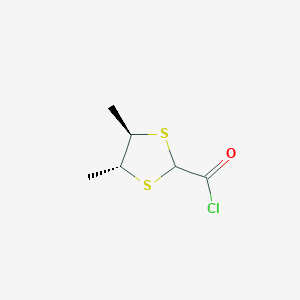
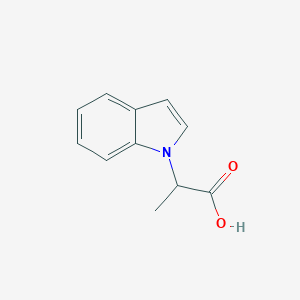
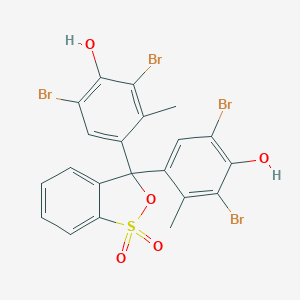
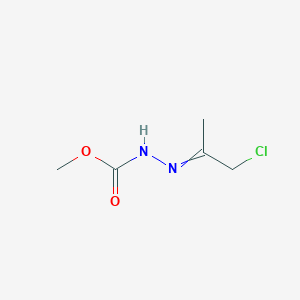

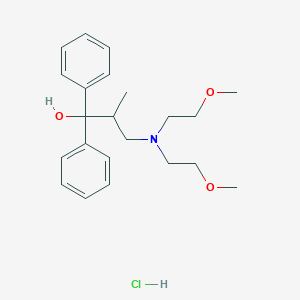
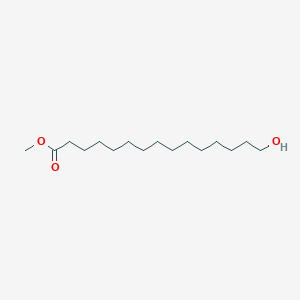
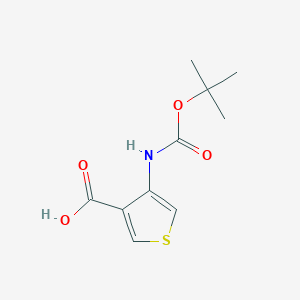
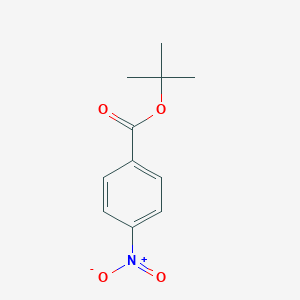
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
